molecular formula C27H29NO5S B281301 METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B281301
M. Wt: 479.6 g/mol
InChI Key: LWXGPSPPUNYPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with a tert-butyl group, a sulfonylamino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving naphthalene derivatives and furan precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the sulfonylamino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Amine derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The sulfonylamino group may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: This compound itself.

    tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Another compound with a tert-butyl group and a carboxylate ester.

    Benzofuro[3,2-b]indole derivatives: Compounds with similar fused ring systems and functional groups.

Uniqueness

This compound stands out due to its unique combination of a naphthofuran core, tert-butyl group, sulfonylamino group, and carboxylate ester. This combination of functional groups and structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H29NO5S

Molecular Weight

479.6 g/mol

IUPAC Name

methyl 2-tert-butyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H29NO5S/c1-15-12-17(3)22(13-16(15)2)34(30,31)28-21-14-20-23(26(29)32-7)25(27(4,5)6)33-24(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3

InChI Key

LWXGPSPPUNYPHU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C

Origin of Product

United States

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